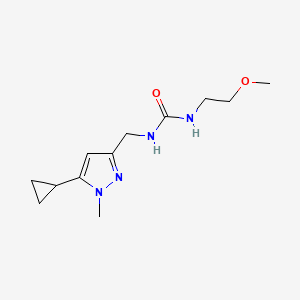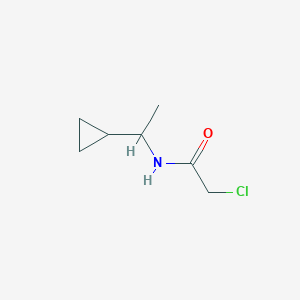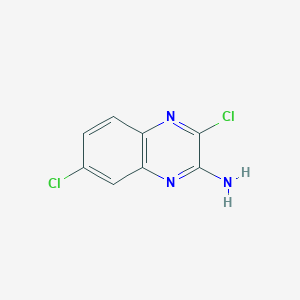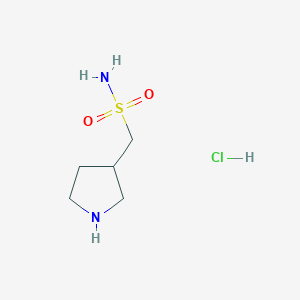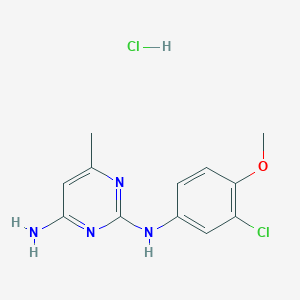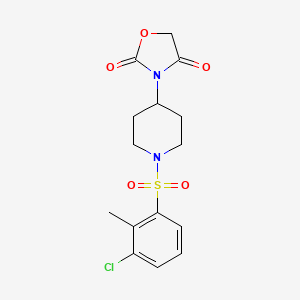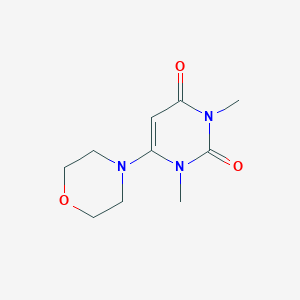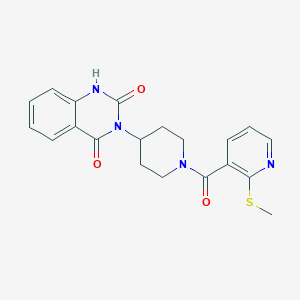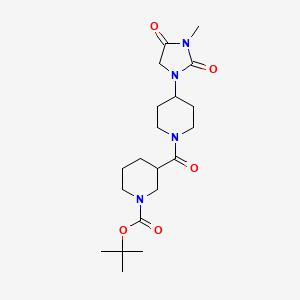
Tert-butyl 3-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H32N4O5 and its molecular weight is 408.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and Chiral Auxiliary Use
Stereoselective carbon−carbon bond formation employing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary showcases its application in dynamic kinetic resolution. This process allows for the stereoselective alkylation of α-Bromo amides with malonic ester enolates, leading to the synthesis of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. These derivatives are crucial building blocks for biologically active compounds, highlighting the compound's role in facilitating the synthesis of molecules with significant biological activity (Kubo et al., 1997).
Asymmetric Synthesis of Nociceptin Antagonists
The compound has been utilized in the efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists. This synthesis approach includes key steps like diastereoselective reduction and efficient isomerization, proving its scalability for large-scale operations and its importance in producing enantiomerically pure compounds (Jona et al., 2009).
Novel Chiral Auxiliary and Dipeptide Synthesis
Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared and used as chiral auxiliaries and as chiral Aib building blocks in dipeptide synthesis. The use of this compound in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in oxidative coupling and Michael additions highlights its versatility in organic synthesis and the production of chiral molecules (Studer et al., 1995).
Applications in Biologically Active Compounds Synthesis
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib, exemplifies the compound's role in the development of pharmaceutical agents. The three-step synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate and its confirmation by MS and 1HNMR spectrum underscore its importance in medicinal chemistry (Kong et al., 2016).
Synthetic Methods Optimization
The development of a rapid and high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another crucial intermediate for small molecule anticancer drugs, demonstrates the ongoing efforts to optimize synthetic methods using the compound. This process involves steps like nucleophilic substitution, oxidation, and halogenation, highlighting the compound's utility in streamlining the synthesis of complex molecules (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5/c1-20(2,3)29-19(28)23-9-5-6-14(12-23)17(26)22-10-7-15(8-11-22)24-13-16(25)21(4)18(24)27/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQNQBNKHPIZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
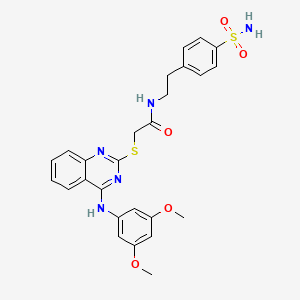

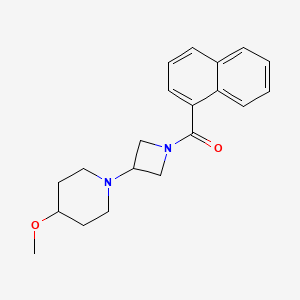
![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)
